molecular formula C14H28O6 B12291470 alpha-D-Mannofuranoside, 1-O-octyl-

alpha-D-Mannofuranoside, 1-O-octyl-

Cat. No.: B12291470
M. Wt: 292.37 g/mol
InChI Key: VZLNXIZRQPJOEU-UHFFFAOYSA-N
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Description

Alpha-D-Mannofuranoside, 1-O-octyl-: is a carbohydrate derivative that belongs to the class of glycosides It is characterized by the presence of an octyl group attached to the mannofuranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Mannofuranoside, 1-O-octyl- typically involves the glycosylation of D-mannoseThe reaction is often carried out in the presence of a glycosylation promoter such as p-toluenesulfonic acid in a toluene environment . The reaction mixture is then subjected to Zemplen saponification and purified using column chromatography on silica gel .

Industrial Production Methods

Industrial production of alpha-D-Mannofuranoside, 1-O-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Mannofuranoside, 1-O-octyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The octyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted glycosides.

Mechanism of Action

The mechanism of action of alpha-D-Mannofuranoside, 1-O-octyl- involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving carbohydrates . This interaction is crucial for its applications in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Similar Compounds

  • DL-alpha-Tocopheryl-alpha-D-mannopyranoside
  • DL-alpha-Tocopheryl-alpha-D-mannofuranoside
  • Alpha-D-Mannofuranoside, 1-O-decyl-

Uniqueness

Alpha-D-Mannofuranoside, 1-O-octyl- is unique due to its specific octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems . Compared to its similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in various applications.

Properties

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3

InChI Key

VZLNXIZRQPJOEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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